molecular formula C12H12F2O2 B591481 (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate CAS No. 1006376-61-9

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Cat. No. B591481
M. Wt: 226.223
InChI Key: WKJJNMWERMSARF-DTWKUNHWSA-N
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Description

“(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1006376-61-9 . It has a molecular weight of 226.22 and its molecular formula is C12H12F2O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring substituted with a carboxylate ester and a 3,4-difluorophenyl group . The exact spatial arrangement of these groups is indicated by the (1R,2R) prefix in the name of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is predicted to be 262.7±40.0 °C at 760 mmHg .

Scientific Research Applications

  • Pharmaceutical Synthesis : This compound is a key intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A study by Guo et al. (2017) describes an enzymatic process for preparing a related chiral alcohol, which is directly used in synthesizing (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with high yield and diastereomeric excess.

  • Biocatalytic Synthesis : Hernandez et al. (2016) engineered a truncated globin of Bacillus subtilis for the synthesis of a cyclopropane precursor to Ticagrelor. The engineered enzyme catalyzed the cyclopropanation with high diastereoselectivity and enantioselectivity, providing a single-step biocatalytic route to this pharmaceutical intermediate (Hernandez et al., 2016).

  • Biological Evaluation : Boztaş et al. (2019) synthesized derivatives with cyclopropane moieties, including ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, which showed inhibitory effects on enzymes related to Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

  • Affinity Purification Techniques : A study by Pirrung et al. (1989) on a similar compound, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, highlights its use in affinity purification techniques and in generating antibodies (Pirrung et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJNMWERMSARF-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725431
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

CAS RN

1006376-61-9
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Bajaj, G Sreenilayam, V Tyagi… - Angewandte Chemie, 2016 - Wiley Online Library
Engineered hemoproteins have recently emerged as promising systems for promoting asymmetric cyclopropanations, but variants featuring predictable, complementary stereoselectivity …
Number of citations: 151 onlinelibrary.wiley.com

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